molecular formula C18H17Cl2N5O3 B2928139 3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-26-2

3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2928139
CAS No.: 919041-26-2
M. Wt: 422.27
InChI Key: LGDVPYBYRBFMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H17Cl2N5O3 and its molecular weight is 422.27. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

Studies have shown that derivatives of imidazo[2,1-f]purine-2,4-dione exhibit a range of activities at serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors, with certain compounds being identified as potential anxiolytic and antidepressants due to their receptor affinity. Docking studies have suggested that specific substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system could be essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Synthesis and Structural Studies

Research into the synthesis and properties of mesoionic purinone analogs and imidazo[1,2-a]-s-triazine nucleosides has contributed to the understanding of these compounds' chemical properties and potential biological applications. Such studies have provided insights into their hydrolytic behaviors, ring-opening reactions, and antiviral activities (Coburn & Taylor, 1982), (Kim et al., 1978).

Potential for Neurodegenerative Disease Treatment

Compounds based on the imidazo[2,1-f]purine-2,4-dione framework have also been explored for their multitarget directed ligand potential, acting on adenosine receptors and monoamine oxidase B (MAO-B). These studies have emphasized the potential of such compounds in providing symptomatic relief and possibly disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Structural and Molecular Docking Studies

The detailed structural analysis of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline has revealed typical geometries of the purine system, providing a basis for understanding the interactions between these compounds and their biological targets. Such studies help in designing compounds with improved receptor affinity and selectivity (Karczmarzyk et al., 1995).

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-6-(2-hydroxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O3/c1-10-8-24-14-15(21-17(24)23(10)6-7-26)22(2)18(28)25(16(14)27)9-11-12(19)4-3-5-13(11)20/h3-5,8,26H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDVPYBYRBFMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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